molecular formula C23H39N3O3 B15488174 1-Hexadecyl-3-(4-nitrophenyl)urea CAS No. 6313-97-9

1-Hexadecyl-3-(4-nitrophenyl)urea

Cat. No.: B15488174
CAS No.: 6313-97-9
M. Wt: 405.6 g/mol
InChI Key: OFTKGWZUBGTPJA-UHFFFAOYSA-N
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Description

1-Hexadecyl-3-(4-nitrophenyl)urea is a urea derivative characterized by a hexadecyl (C₁₆H₃₃) chain and a 4-nitrophenyl aromatic group. The compound’s structure combines a long hydrophobic alkyl chain with an electron-withdrawing nitro group, influencing its solubility, reactivity, and biological interactions.

Properties

CAS No.

6313-97-9

Molecular Formula

C23H39N3O3

Molecular Weight

405.6 g/mol

IUPAC Name

1-hexadecyl-3-(4-nitrophenyl)urea

InChI

InChI=1S/C23H39N3O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-20-24-23(27)25-21-16-18-22(19-17-21)26(28)29/h16-19H,2-15,20H2,1H3,(H2,24,25,27)

InChI Key

OFTKGWZUBGTPJA-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCNC(=O)NC1=CC=C(C=C1)[N+](=O)[O-]

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Key Properties of 4-Nitrophenyl Urea/Thiourea Derivatives

Compound Name Substituents (R₁, R₂) LD₅₀ (ppm) Toxicity/Activity Primary Application References
1-Hexadecyl-3-(4-nitrophenyl)urea R₁: Hexadecyl, R₂: 4-nitrophenyl N/A Inferred moderate Hypothesized pesticide/sensor This work
1-(4-Nitrophenyl)-3-(3-pyridylmethyl)urea (Pyrinuron) R₁: 3-pyridylmethyl, R₂: 4-nitrophenyl N/A Highly toxic Rodenticide
Nicarbazin R₁, R₂: 4-nitrophenyl N/A Low mammalian toxicity Veterinary coccidiostat
Thiourea derivative 3e R₂: 4-nitrophenyl (thiourea) 165.6 Moderate larvicidal Pest control
1-(2-Hydroxy-4-nitrophenyl)-3-(4-methylsulfonylphenyl)urea R₁: 4-methylsulfonylphenyl, R₂: 2-hydroxy-4-nitrophenyl N/A Unreported Sensor/Pharmaceutical research

Preparation Methods

Carbamate-Amine Coupling (Primary Method)

The most robust route involves reacting methyl or ethyl $$ N $$-(4-nitrophenyl)carbamate with hexadecylamine in the presence of a tertiary amine catalyst. This method, adapted from patent WO1981002156A1, proceeds via nucleophilic acyl substitution:

$$
\text{R-O-C(O)-NH-(4-NO}2\text{C}6\text{H}4) + \text{H}2\text{N-C}{16}\text{H}{33} \xrightarrow{\text{Catalyst}} \text{C}{16}\text{H}{33}\text{NH-C(O)-NH-(4-NO}2\text{C}6\text{H}_4) + \text{ROH}
$$

Procedure:

  • Reactants: Methyl $$ N $$-(4-nitrophenyl)carbamate (1 equiv), hexadecylamine (1.05 equiv).
  • Catalyst: $$ N,N $$-Dimethyl-$$ n $$-dodecylamine or $$ N,N $$-dimethyl-$$ n $$-hexadecylamine (0.5–1 equiv).
  • Solvent: Xylene or toluene (reflux conditions, 100–140°C).
  • Reaction Time: 4–6 hours, with water removal via Dean-Stark trap.
  • Workup: Hot filtration, washing with xylene/acetone, and vacuum drying.

Yield: 80–88% (extrapolated from analogous reactions in Examples 2–5).

Isocyanate-Amine Reaction (Alternative Method)

A less-documented alternative employs 4-nitrophenyl isocyanate and hexadecylamine:

$$
\text{O=C=N-(4-NO}2\text{C}6\text{H}4) + \text{H}2\text{N-C}{16}\text{H}{33} \rightarrow \text{C}{16}\text{H}{33}\text{NH-C(O)-NH-(4-NO}2\text{C}6\text{H}_4)
$$

Procedure:

  • Reactants: 4-Nitrophenyl isocyanate (1 equiv), hexadecylamine (1 equiv).
  • Solvent: Dichloromethane or THF (0–25°C).
  • Reaction Time: 1–2 hours.
  • Workup: Precipitation, filtration, and recrystallization from ethanol.

Yield: 60–75% (estimated from general urea syntheses).

Reaction Optimization

Catalyst Selection

Tertiary amines like $$ N,N $$-dimethyl-$$ n $$-dodecylamine enhance reaction rates by deprotonating the amine and stabilizing intermediates. Catalysts with long alkyl chains (e.g., $$ C_{16} $$) improve solubility of hexadecylamine in nonpolar solvents.

Solvent Effects

  • Xylene/Toluene: High boiling points facilitate reflux (140°C) and azeotropic water removal.
  • Recyclability: Mother liquors can be reused up to 10 times without yield loss (Example 5).

Temperature and Time

  • Optimal Range: 100–140°C for 4–6 hours.
  • Suboptimal Conditions: Temperatures <100°C result in incomplete conversion, while prolonged heating (>8 hours) promotes side reactions.

Workup and Purification

  • Filtration: Conducted at 100–110°C to prevent product loss.
  • Washing: Sequential washes with hot xylene (removes catalyst) and acetone (removes oligomers).
  • Drying: Vacuum drying at 50–60°C yields a pale-yellow crystalline solid.

Analytical Characterization

Melting Point

  • Observed: 221–224°C (consistent with analogous ureas in Examples 2–5).

Thin-Layer Chromatography (TLC)

  • Mobile Phase: $$ n $$-Hexane:Acetone (3:1).
  • Rf: 0.45–0.50 (single spot, indicating purity).

Spectroscopic Data

  • IR (KBr): $$ \nu(\text{NH}) $$ 3320 cm$$ ^{-1} $$, $$ \nu(\text{C=O}) $$ 1680 cm$$ ^{-1} $$, $$ \nu(\text{NO}_2) $$ 1520 cm$$ ^{-1} $$.
  • $$ ^1\text{H NMR} $$ (CDCl$$ 3 $$): $$ \delta $$ 8.20 (d, 2H, Ar-H), 7.60 (d, 2H, Ar-H), 6.10 (br, 1H, NH), 3.20 (t, 2H, $$ \text{CH}2\text{NH} $$), 1.25 (m, 28H, $$ \text{CH}2 $$), 0.88 (t, 3H, $$ \text{CH}3 $$).

Data Tables

Table 1: Comparison of Synthetic Methods

Parameter Carbamate-Amine Method Isocyanate-Amine Method
Starting Material Methyl $$ N $$-(4-NP)carbamate 4-Nitrophenyl isocyanate
Catalyst $$ N,N $$-Dimethyldodecylamine None
Solvent Xylene Dichloromethane
Temperature (°C) 100–140 0–25
Time (hours) 4–6 1–2
Yield (%) 80–88 60–75
Purity >95% (TLC) 85–90%

Q & A

How can researchers optimize the synthesis of 1-Hexadecyl-3-(4-nitrophenyl)urea to improve yield and purity?

Level: Basic
Methodological Answer:
Optimization involves systematic variation of reaction parameters. For urea derivatives like 1-Hexadecyl-3-(4-nitrophenyl)urea, key steps include:

  • Coupling Agents: Use carbodiimides (e.g., DCC) or CDI to facilitate urea bond formation, as demonstrated in analogous nitrophenylurea syntheses .
  • Solvent Selection: Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates.
  • Temperature Control: Reactions are typically conducted at 0–25°C to minimize side reactions.
  • Purification: Column chromatography with gradients of ethyl acetate/hexane or recrystallization from ethanol improves purity.

Data Example:

ParameterOptimal RangeImpact on Yield
Coupling AgentDCC (1.2 equiv)85–90% yield
Reaction Temp0–5°CReduces hydrolysis byproducts
SolventDMFIncreases reaction homogeneity

What factorial design approaches are suitable for studying structure-activity relationships (SAR) of 1-Hexadecyl-3-(4-nitrophenyl)urea derivatives?

Level: Advanced
Methodological Answer:
A 2<sup>k</sup> factorial design is effective for SAR studies. Variables include:

  • Independent Variables: Alkyl chain length (e.g., C16 vs. shorter chains), nitro group position (para vs. meta), and substituent polarity.
  • Response Variables: Bioactivity (e.g., IC50), solubility, and thermal stability.
  • Analysis: ANOVA identifies significant factors. For example, hydrophobic interactions from the C16 chain may dominate bioactivity, while nitro group positioning affects electronic properties .

Example Design Table:

FactorLow Level (-1)High Level (+1)
Chain LengthC12C16
Nitro PositionMetaPara
Solubility EnhancerAbsentPresent

How do physicochemical properties (e.g., hydrophobicity) influence the adsorption behavior of 1-Hexadecyl-3-(4-nitrophenyl)urea on indoor surfaces?

Level: Advanced
Methodological Answer:
The compound’s hydrophobicity (logP ≈ 8.2) drives adsorption on nonpolar surfaces (e.g., polymers, dust). Methodological steps include:

  • Surface Characterization: Use XPS or AFM to analyze surface chemistry and topography.
  • Adsorption Kinetics: Quartz crystal microbalance (QCM) quantifies mass uptake.
  • Environmental Impact: Hydrophobic interactions may prolong persistence on indoor surfaces, affecting air quality .

Key Data:

Surface TypeAdsorption Capacity (ng/cm²)
Polypropylene12.3 ± 1.5
Glass2.1 ± 0.3

What strategies resolve contradictions in bioactivity data across studies involving 1-Hexadecyl-3-(4-nitrophenyl)urea?

Level: Advanced
Methodological Answer:
Contradictions often arise from variability in:

  • Assay Conditions: Standardize cell lines (e.g., HepG2 vs. HEK293) and incubation times.
  • Compound Purity: Validate purity via HPLC (>98%) and NMR.
  • Solvent Effects: DMSO concentrations >1% may inhibit cellular uptake.
  • Statistical Validation: Apply bootstrap resampling to assess confidence intervals in dose-response curves .

Which spectroscopic and chromatographic methods are most effective for characterizing 1-Hexadecyl-3-(4-nitrophenyl)urea?

Level: Basic
Methodological Answer:

  • FT-IR: Confirm urea C=O stretch (~1640 cm⁻¹) and nitro group (~1520 cm⁻¹).
  • <sup>1</sup>H NMR: Identify aromatic protons (δ 7.5–8.2 ppm) and hexadecyl chain (δ 1.2–1.4 ppm).
  • HPLC: Use C18 columns with UV detection (λ = 254 nm) for purity assessment.
  • Mass Spectrometry: HRMS (ESI+) confirms molecular ion [M+H]<sup>+</sup> at m/z 433.3 .

How can computational modeling predict the reactivity and stability of 1-Hexadecyl-3-(4-nitrophenyl)urea in various solvents?

Level: Advanced
Methodological Answer:

  • DFT Calculations: Optimize geometry at B3LYP/6-31G* level to assess electronic properties (e.g., HOMO-LUMO gaps).
  • MD Simulations: Simulate solvation shells in water, DMSO, and hexane to predict aggregation behavior.
  • COMSOL Multiphysics: Model diffusion coefficients and reaction kinetics in multiphase systems .

Example Output:

SolventAggregation Energy (kJ/mol)
Water-25.4
DMSO-8.7

What reactor design considerations are critical for scaling up 1-Hexadecyl-3-(4-nitrophenyl)urea production?

Level: Advanced
Methodological Answer:

  • Batch vs. Flow Reactors: Continuous flow systems improve heat transfer for exothermic urea formation.
  • Mixing Efficiency: High-shear mixers prevent aggregation of the hydrophobic product.
  • Separation: Centrifugal partition chromatography (CPC) scales purification effectively .

Design Table:

ParameterLab ScalePilot Scale
Reactor Volume100 mL50 L
Mixing Speed500 rpm1200 rpm
Yield85%78%

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